2-Nitro-5-[4-(piperidin-1-yl)piperidin-1-yl]aniline
Description
2-Nitro-5-[4-(piperidin-1-yl)piperidin-1-yl]aniline is a nitro-substituted aniline derivative featuring a unique bis-piperidine scaffold. Its structure includes:
- Nitro group at position 2 on the aromatic ring.
- Piperidin-1-yl group at position 5, which is further substituted with a 4-(piperidin-1-yl) moiety. This dual-piperidine architecture distinguishes it from simpler aniline derivatives and may enhance its lipophilicity and receptor-binding versatility.
Properties
Molecular Formula |
C16H24N4O2 |
|---|---|
Molecular Weight |
304.39 g/mol |
IUPAC Name |
2-nitro-5-(4-piperidin-1-ylpiperidin-1-yl)aniline |
InChI |
InChI=1S/C16H24N4O2/c17-15-12-14(4-5-16(15)20(21)22)19-10-6-13(7-11-19)18-8-2-1-3-9-18/h4-5,12-13H,1-3,6-11,17H2 |
InChI Key |
GLVQOPCVRAADNV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the nitration of 2-chloro-5-nitroaniline, followed by substitution reactions to introduce the piperidine groups . The reaction conditions often include the use of strong acids like sulfuric acid for nitration and bases like sodium hydroxide for substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. The scalability of the production process is crucial for industrial applications, and methods such as high-pressure liquid chromatography (HPLC) are often employed for purification .
Chemical Reactions Analysis
Types of Reactions
2-Nitro-5-[4-(piperidin-1-yl)piperidin-1-yl]aniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The piperidine groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
The major products formed from these reactions include various amine derivatives and substituted piperidine compounds .
Scientific Research Applications
2-Nitro-5-[4-(piperidin-1-yl)piperidin-1-yl]aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Nitro-5-[4-(piperidin-1-yl)piperidin-1-yl]aniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The piperidine moiety can enhance the compound’s binding affinity to certain receptors or enzymes, influencing various biochemical pathways .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences and biological activities of analogous compounds:
Physicochemical and Pharmacological Properties
- Lipophilicity : The nitro group and bis-piperidine scaffold in the target compound may increase logP values compared to analogues with polar substituents (e.g., sulfonamides or carboxylic acids) .
- Synthetic Complexity : Multi-step synthesis is required for bis-piperidine derivatives, often resulting in lower yields (e.g., 34–89% in sulfonylpiperazine analogues ).
Biological Activity
2-Nitro-5-[4-(piperidin-1-yl)piperidin-1-yl]aniline, also known by its CAS number 900506-32-3, is a synthetic organic compound with potential biological activity. This compound features a nitro group and piperidine moieties, which are often associated with various pharmacological effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 2-Nitro-5-[4-(piperidin-1-yl)piperidin-1-yl]aniline is C16H24N4O2, with a molecular weight of 304.394 g/mol. The structure includes a nitro group attached to an aniline ring and two piperidine rings, which may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C16H24N4O2 |
| Molecular Weight | 304.394 g/mol |
| IUPAC Name | 2-Nitro-5-[4-(piperidin-1-yl)piperidin-1-yl]aniline |
| CAS Number | 900506-32-3 |
The biological activity of 2-Nitro-5-[4-(piperidin-1-yl)piperidin-1-yl]aniline is primarily attributed to its ability to interact with specific enzymes or receptors within biological systems. The nitro group may participate in redox reactions, altering the redox state of target molecules, while the piperidine moieties may facilitate membrane penetration or receptor binding.
Biological Activity
Research indicates that compounds with similar structures exhibit various biological activities, including:
Antimicrobial Activity:
Studies have shown that compounds featuring piperidine and nitro groups can exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, derivatives of piperidine have been reported to inhibit the growth of Staphylococcus aureus and Escherichia coli at minimal inhibitory concentrations (MIC) as low as 0.0039 mg/mL .
Antifungal Activity:
Some studies suggest that similar compounds may also possess antifungal properties, although the specific activity of 2-Nitro-5-[4-(piperidin-1-yl)piperidin-1-yl]aniline against fungal strains has not been extensively documented.
Cytotoxicity:
Preliminary cytotoxicity assays indicate that this compound may affect cell viability in various cancer cell lines, suggesting potential applications in oncology .
Study on Antimicrobial Properties
A study evaluated the antimicrobial efficacy of several piperidine derivatives, including those similar to 2-Nitro-5-[4-(piperidin-1-yl)piperidin-1-yl]aniline. The results demonstrated that modifications on the piperidine ring significantly influenced antibacterial activity, with certain substitutions enhancing potency against resistant bacterial strains .
Cytotoxicity Assessment
In another research effort focused on cancer therapeutics, derivatives of aniline compounds were tested for their cytotoxic effects on human cancer cell lines. Results indicated that compounds with a nitro group showed enhanced cytotoxicity compared to their non-nitro counterparts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
